molecular formula C26H36N2O5 B12459349 1-(2,5-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide

1-(2,5-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide

Cat. No.: B12459349
M. Wt: 456.6 g/mol
InChI Key: VMHDVDIJUILGPB-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of 2,5-dimethoxybenzyl chloride: This can be achieved by reacting 2,5-dimethoxybenzyl alcohol with thionyl chloride under reflux conditions.

    Synthesis of 3,4-dimethoxyphenethylamine: This involves the reduction of 3,4-dimethoxyphenylacetonitrile using lithium aluminum hydride.

    Coupling Reaction: The 2,5-dimethoxybenzyl chloride is then reacted with 3,4-dimethoxyphenethylamine in the presence of a base such as sodium hydride to form the intermediate.

    Formation of the Piperidine Ring: The intermediate is then reacted with N-methylpiperidine-4-carboxylic acid under acidic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogenating agents (bromine or chlorine).

Major Products

    Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(2,5-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Potential use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide
  • 1-(2,5-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxylate
  • 1-(2,5-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it a valuable subject for further research.

Properties

Molecular Formula

C26H36N2O5

Molecular Weight

456.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2,5-dimethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide

InChI

InChI=1S/C26H36N2O5/c1-27(13-10-19-6-8-24(32-4)25(16-19)33-5)26(29)20-11-14-28(15-12-20)18-21-17-22(30-2)7-9-23(21)31-3/h6-9,16-17,20H,10-15,18H2,1-5H3

InChI Key

VMHDVDIJUILGPB-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C(=O)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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